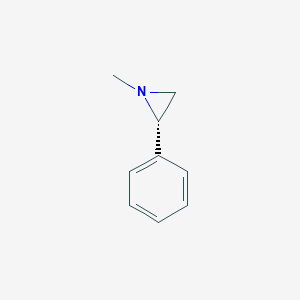![molecular formula C17H13F2N3O2 B2491425 (E)-2-{[2-(2,4-difluorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile CAS No. 1164505-67-2](/img/structure/B2491425.png)
(E)-2-{[2-(2,4-difluorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related organic compounds involves intricate chemical reactions to introduce specific functional groups into the molecular framework. Reactions such as the 1,3-dipolar cycloaddition of nitrile oxides to certain substrates indicate the complexity and precision required in organic synthesis. The regiochemistry of these additions is often controlled by steric effects and orbital interactions, demonstrating the nuanced approach needed to synthesize compounds with precise structural attributes (Oravec et al., 1991).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their reactivity and physical properties. X-ray diffraction techniques and dynamic NMR spectroscopy provide insights into the molecular geometry, bond lengths, and the conformational stability of compounds. Studies on analogs have revealed diverse geometrical arrangements and the impact of substituents on molecular conformation (Karlsen et al., 2002).
Chemical Reactions and Properties
The chemical behavior of compounds like "(E)-2-{[2-(2,4-difluorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile" can be complex. Reactions involving nitriles, amidines, and other functional groups often lead to the formation of novel heterocyclic compounds, showcasing the compound's reactivity towards synthesizing new molecules with potential biological or material applications (Gomaa & Döpp, 2003).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and thermal stability, are influenced by their molecular structure. The synthesis of compounds with specific substituents can lead to materials with desirable physical properties, including solubility in various solvents and thermal stability, which are important for practical applications (Wang et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents and stability under various conditions, are essential for understanding the applications and limitations of organic compounds. Studies have shown that compounds with dimethylamino groups can participate in a range of reactions, offering pathways to synthesize novel molecules with unique properties (Liu et al., 2014).
科学的研究の応用
Synthesis and Chemical Reactivity
Synthesis of Linear Dienes and Trienes : Junek, Stolz, and Schmidt (1971) reported that monomeric and dimeric malononitrile condense with dimethylamino phenyl propenone to form linear dienes and trienes, representing an intermediate in the formation of pyridones from enamine ketones and cyanoacetamide (Junek, Stolz, & Schmidt, 1971).
Formation of Cyclopentenones : Šafár̆, Považanec, Zalibera, and Berkeš (1993) discussed how (E)-2-Formyl-3-(2-furyl)propenenitrile reacts with primary aromatic amines to form various propenenitriles, indicating its potential in synthesizing cyclopentenones (Šafár̆ et al., 1993).
Quadratic Optical Nonlinearities : Coe et al. (2003) studied compounds with dimethylamino electron donor groups, highlighting their potential in optical nonlinear applications (Coe et al., 2003).
Interaction with Tetrafluoroallene : Banks, Haszeldine, and Myerscough (1972) explored the reaction of tetrafluoroallene with perfluoro-(2,4-dimethyl-3-oxa-2,4-diazapentane), offering insights into novel chemical interactions and synthesis pathways (Banks, Haszeldine, & Myerscough, 1972).
Studying Isomers and Conformers : Pigošová et al. (2005) investigated the isomers and conformers of enamines, providing valuable data for understanding the structural dynamics of similar compounds (Pigošová et al., 2005).
Antioxidant Properties Study : Wijtmans et al. (2004) synthesized and studied a series of 6-substituted-2,4-dimethyl-3-pyridinols, revealing their significant antioxidant properties (Wijtmans et al., 2004).
Analytical and Environmental Applications
Fluorescent Probe for Carbonyl Compounds : Houdier et al. (2000) developed a new molecular probe for measuring carbonyl compounds in water samples, indicating potential applications in environmental monitoring (Houdier et al., 2000).
Cyclic Voltammetry Studies : Matsubara and Ford (1976) used cyclic voltammetry to study the reactions and properties of ruthenium ammine complexes, providing a method to analyze similar compounds (Matsubara & Ford, 1976).
Advanced Materials and Catalysis
Pyridinium-Derived N-Heterocyclic Carbene Complexes : Owen, Labinger, and Bercaw (2004) synthesized and analyzed various platinum complexes with pyridinium-derived N-heterocyclic carbene ligands, exploring their potential in catalysis and material science (Owen, Labinger, & Bercaw, 2004).
Electron Transfer in Ruthenium Clusters : Salsman, Ronco, Londergan, and Kubiak (2006) investigated the electron-transfer rates in oxo-centered triruthenium clusters, which could have implications in developing advanced materials (Salsman et al., 2006).
Photoluminescent and Magnetic Properties : Pointillart et al. (2009) explored the photoluminescent and magnetic properties of certain radical cation salts containing poly(beta-diketonate) rare earth complexes, indicating their potential in advanced optical and magnetic applications (Pointillart et al., 2009).
特性
IUPAC Name |
(E)-2-[2-(2,4-difluorophenoxy)pyridine-3-carbonyl]-3-(dimethylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c1-22(2)10-11(9-20)16(23)13-4-3-7-21-17(13)24-15-6-5-12(18)8-14(15)19/h3-8,10H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSCRVKIRLVCNU-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-{[2-(2,4-difluorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid](/img/structure/B2491342.png)
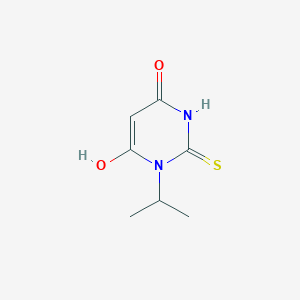
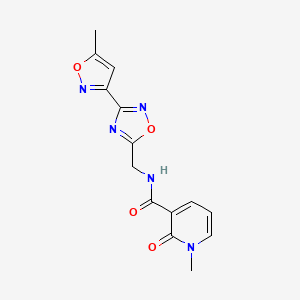
![3-(2-ethoxybenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2491347.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2491349.png)
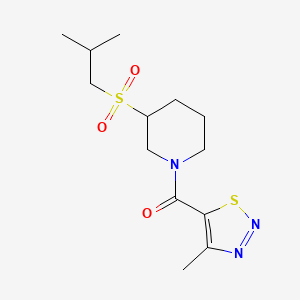
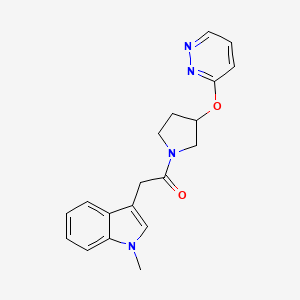
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2491354.png)
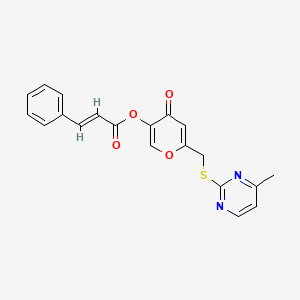


![N-[(3-bromophenyl)methoxy]thian-4-imine](/img/structure/B2491364.png)
